molecular formula C22H20ClN5O2S B2717155 N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 897620-99-4

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2717155
CAS No.: 897620-99-4
M. Wt: 453.95
InChI Key: GYPRHBBGMSABNL-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-chlorophenyl urea group and an acetamide-linked indole ethyl chain.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c23-15-5-7-16(8-6-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-10-9-14-12-25-19-4-2-1-3-18(14)19/h1-8,12-13,25H,9-11H2,(H,24,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPRHBBGMSABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-acetic acid, which undergoes esterification and subsequent reduction to yield the indole-3-ethylamine.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

    Urea Linkage Formation: The 4-chlorophenyl isocyanate reacts with the thiazole amine to form the urea linkage.

    Final Coupling: The indole-3-ethylamine is coupled with the thiazole-urea intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-aldehyde or indole-3-carboxylic acid.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Indole-3-aldehyde, indole-3-carboxylic acid.

    Reduction: 4-chloroaniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Compounds containing indole and thiazole moieties have been extensively studied for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

A study evaluated various derivatives of thiazole and indole for their anticancer properties against human breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that the incorporation of the thiazole and indole structures enhances biological activity against cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Compound A5.2MCF7
Compound B8.1MCF7
Compound C3.5MCF7

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The thiazole ring is known for its biological activities, including antimicrobial effects against various pathogens.

Case Study: Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to those of conventional antibiotics.

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus32Compound D
Escherichia coli64Compound E
Candida albicans128Compound F

Acetylcholinesterase Inhibition

Another notable application is in the inhibition of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study: Enzyme Inhibition

Research has shown that compounds with similar structural motifs can effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function. Molecular docking studies indicated strong binding affinities between the compound and the enzyme's active site .

CompoundIC50 (µM)Activity Type
Compound G2.7Acetylcholinesterase Inhibitor
Compound H5.0Acetylcholinesterase Inhibitor

Synthesis and Structural Modifications

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves multiple steps, including the formation of the indole and thiazole rings through various chemical reactions.

Synthesis Overview

The synthetic route typically includes:

  • Formation of the indole moiety via Fischer indole synthesis.
  • Synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Coupling reactions to combine these moieties into the final product.

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-activity relationships to optimize efficacy.
  • Mechanistic studies to understand its action at the molecular level.
  • In vivo studies to evaluate therapeutic potential in animal models.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s indole moiety can interact with tryptophan-binding sites, while the thiazole and urea groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

(a) N-(1,3-Thiazol-2-yl)-2-(3,4-Dichlorophenyl)acetamide ()
  • Key Features : Dichlorophenyl substitution instead of 4-chlorophenyl urea; lacks indole-ethyl chain.
  • Crystal Structure : The dichlorophenyl ring is twisted 61.8° relative to the thiazole, influencing intermolecular N–H⋯N hydrogen bonding and crystal packing .
(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
  • Key Features: Morpholino group replaces urea; 2-chlorophenyl substitution.
  • Physicochemical Properties: Higher polarity from morpholino may enhance solubility compared to the target compound’s urea group .
(c) N-Substituted Thiazole-Acetamides ()
  • Synthesis: Prepared via coupling of arylacetic acids with 2-aminothiazoles using carbodiimide reagents (e.g., EDC) .
  • Diversity : Substituents on the aryl group (e.g., 4-chlorophenyl, naphthyl) modulate electronic and steric properties .

Analogues with Indole Moieties

(a) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides ()
  • Key Features : Indole linked via oxadiazole-sulfanyl instead of ethyl chain; acetamide retained.

MAO-Inhibiting Thiazole Derivatives ()

  • Examples: N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)acetamides (4a-4i).
  • Activity : Compounds 4a-4c showed dual MAO-A/MAO-B inhibition. The thiazole-acetamide scaffold is critical for binding, while aryl substitutions (e.g., p-tolyl) enhance potency .
  • Comparison : The target compound’s 4-chlorophenyl urea may offer unique hydrogen-bonding interactions for MAO inhibition, but activity data are needed.

Anti-Exudative Acetamides ()

  • Examples: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
  • Activity : Demonstrated anti-inflammatory effects comparable to diclofenac. The acetamide group is essential, but triazole and furan substituents differentiate them from the target compound .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC27H25ClN4O2S
Molecular Weight505.04 g/mol
LogP5.7869
Polar Surface Area56.191 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily targeting cancer cells. The following mechanisms have been identified in related studies:

  • Apoptosis Induction : Many derivatives induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels, which lead to mitochondrial dysfunction and cytochrome c release into the cytoplasm .
  • Cell Cycle Arrest : Certain analogs have been shown to arrest the cell cycle at specific phases (e.g., G0/G1 phase), thereby inhibiting cell proliferation .
  • Inhibition of Migration : Compounds have demonstrated the ability to inhibit cancer cell migration, which is crucial for metastasis prevention. This effect is often associated with downregulation of epithelial-mesenchymal transition markers .

Biological Activity and Anticancer Potential

The compound's biological activity has been evaluated through various in vitro studies, focusing primarily on its anticancer properties against different cell lines.

Case Studies and Findings

  • Anticancer Efficacy :
    • A study on similar thiazole-containing compounds revealed significant cytotoxicity against HCT116 cancer cells, with an IC50 value of 0.43 µM, indicating high potency compared to standard treatments .
    • Another derivative exhibited IC50 values ranging from 0.6 µM to 2.7 µM across various cancer cell lines (Eca109, MCF-7), highlighting its broad-spectrum anticancer activity .
  • Mechanistic Insights :
    • The mechanism of action for these compounds includes the inhibition of NF-kB signaling pathways, which are critical for cancer cell survival and proliferation .
    • The expression levels of key proteins involved in apoptosis and cell cycle regulation were significantly altered upon treatment with these compounds, further supporting their potential as therapeutic agents .

Comparative Analysis

The table below summarizes the biological activity of this compound compared to other known compounds.

Compound IC50 (µM) Target Cell Line Mechanism
N-(2-(1H-indol-3-yl)ethyl)-...0.43HCT116Apoptosis induction
Thiazole derivative A0.6Eca109Cell cycle arrest
Thiazole derivative B1.5MCF-7Inhibition of migration
Standard control (e.g., Doxorubicin)0.5VariousDNA intercalation

Q & A

Basic: What synthetic strategies are effective for constructing the thiazole-ureido-acetamide core of this compound?

Methodological Answer:
The thiazole-ureido-acetamide scaffold can be synthesized via a multi-step approach:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., using ethanol or acetone as solvents) .
  • Ureido Coupling: Reacting 4-chlorophenyl isocyanate with the thiazole-amine intermediate, often mediated by carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane at low temperatures (273 K) to minimize side reactions .
  • Acetamide Linkage: Amide bond formation between the indole-ethylamine moiety and the thiazole-acetic acid derivative, optimized using triethylamine as a base and dichloromethane as the solvent .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:
Contradictions often arise from subtle structural variations. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents (e.g., halogenation, methoxy groups) on the phenyl or indole moieties to assess impact on potency. For example, fluorinated aryl groups in showed varied cytotoxicity due to electronic effects .
  • Computational Modeling: Docking studies to evaluate binding affinity to target proteins (e.g., tubulin in ) and identify critical interactions disrupted by structural changes .
  • Dose-Response Analysis: Re-evaluating activity under standardized assay conditions to rule out concentration-dependent artifacts .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR to confirm indole, thiazole, and acetamide proton environments (e.g., indole NH at δ 10–12 ppm, thiazole CH at δ 7–8 ppm) .
  • Mass Spectrometry (ESI-MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography: Resolving crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in thiazole-ureido motifs) .

Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized without compromising efficacy?

Methodological Answer:

  • Prodrug Design: Introducing hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in ethyl ester derivatives in , which can be metabolized to active carboxylic acids .
  • Salt Formation: Using counterions (e.g., hydrochloride) to improve aqueous solubility .
  • Structural Hybridization: Incorporating heterocycles like piperazine () to balance lipophilicity and membrane permeability .

Basic: How is compound purity validated during synthesis?

Methodological Answer:

  • Chromatography: HPLC or TLC with UV detection to monitor reaction progress and purity (>95% threshold) .
  • Elemental Analysis: Confirming C, H, N, S composition within ±0.4% of theoretical values .
  • Melting Point Consistency: Sharp melting ranges (e.g., 459–461 K in ) indicate high crystallinity and purity .

Advanced: What role does the 4-chlorophenyl group play in modulating reactivity and target engagement?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing chlorine atom stabilizes the ureido group via resonance, enhancing hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
  • Hydrophobic Interactions: The aryl group contributes to lipophilic binding pockets, as demonstrated in tubulin inhibitors where chloro-substituted derivatives showed improved binding affinity .
  • Steric Considerations: Substituent position (para vs. meta) impacts steric hindrance; para-substitution minimizes steric clashes in planar systems like thiazoles .

Basic: What in vitro assays are recommended for initial biological evaluation?

Methodological Answer:

  • Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition Assays: Fluorometric or colorimetric methods for targets like acetylcholinesterase or tubulin polymerization .
  • Antimicrobial Testing: Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced: How can researchers address low yields in the final amide coupling step?

Methodological Answer:

  • Coupling Reagent Optimization: Replace EDC with HATU or PyBOP for higher efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control: Conduct reactions at 0–5°C to reduce racemization or side-product formation .
  • Protecting Groups: Temporarily protect reactive sites (e.g., indole NH with Boc groups) to prevent undesired reactions .

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